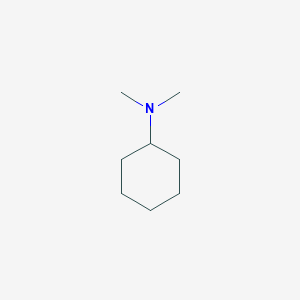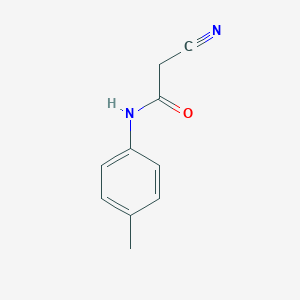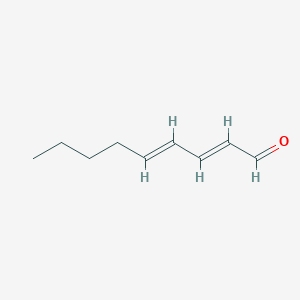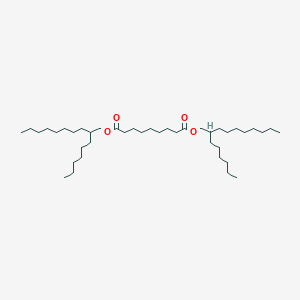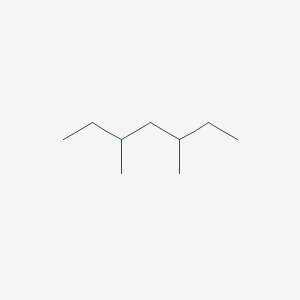
3,3-二甲基戊烷
描述
3,3-Dimethylpentane is one of the isomers of heptane, a hydrocarbon with the chemical formula C7H16. It is a branched alkane characterized by the presence of two methyl groups attached to the third carbon atom of the pentane chain. This compound is a colorless liquid at room temperature with a boiling point of 86.0°C and a melting point of -134.9°C .
科学研究应用
3,3-Dimethylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the development and evaluation of eye irritation tests, such as the EpiOcular test.
作用机制
Target of Action
3,3-Dimethylpentane is a hydrocarbon and one of the isomers of heptane . As a hydrocarbon, it does not have a specific biological target. Instead, it interacts with biological systems in a more general manner, often based on its physical and chemical properties.
Mode of Action
The primary interaction of 3,3-Dimethylpentane with biological systems is likely through physical interactions with cell membranes and proteins. It is known to isomerize via a methyl shift mechanism on oxygen-exposed tungsten carbides . .
Action Environment
The action of 3,3-Dimethylpentane can be influenced by various environmental factors. For instance, its physical and chemical properties, such as its boiling point of 86.0 °C and melting point of −134.9 °C , can be affected by temperature and pressure. Furthermore, its interactions with biological systems could potentially be influenced by factors such as pH and the presence of other substances.
准备方法
Synthetic Routes and Reaction Conditions: 3,3-Dimethylpentane can be synthesized through a multi-step process. One common method involves the reaction of tert-amyl chloride (CH3CH2(CH3)C2Cl) with propionaldehyde, producing 3,3-dimethylpentan-2-ol. This intermediate is then dehydrated to form 3,3-dimethylpent-2-ene, which is subsequently hydrogenated to yield 3,3-dimethylpentane .
Industrial Production Methods: Industrial production of 3,3-dimethylpentane typically follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices in industrial settings.
化学反应分析
Types of Reactions: 3,3-Dimethylpentane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form various oxygenated compounds.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used.
Substitution: Halogenation typically requires the presence of halogens (e.g., chlorine or bromine) and may be facilitated by ultraviolet light or heat.
Major Products:
Oxidation: Products may include alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenated alkanes, such as 3,3-dimethylpentyl chloride or bromide, are common products.
相似化合物的比较
- 2,3-Dimethylpentane
- 2,4-Dimethylpentane
- 2,2-Dimethylpentane
Comparison: 3,3-Dimethylpentane is unique due to the specific positioning of its methyl groups on the third carbon atom. This structural difference influences its physical properties, such as boiling and melting points, and its reactivity compared to other isomers. For example, 2,3-dimethylpentane and 2,4-dimethylpentane have different boiling points and may exhibit different reactivity patterns in chemical reactions .
属性
IUPAC Name |
3,3-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-7(3,4)6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXMKKGTQYQZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049319 | |
| Record name | 3,3-Dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3,3-Dimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
82.7 [mmHg] | |
| Record name | 3,3-Dimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16437 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
562-49-2 | |
| Record name | 3,3-Dimethylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=562-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane,3,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-DIMETHYLPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3-Dimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0049319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTANE,3,3-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1RH0VBD2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3-dimethylpentane?
A1: 3,3-Dimethylpentane has a molecular formula of C₇H₁₆ and a molecular weight of 100.20 g/mol.
Q2: Is there any spectroscopic data available for 3,3-dimethylpentane?
A2: Yes, researchers have used electron spin resonance (ESR) to study the cation radicals of 3,3-dimethylpentane in frozen matrices. [] This technique provided insights into the electronic structure and bond characteristics of the molecule.
Q3: Are there studies on the stability of 3,3-dimethylpentane under various conditions?
A3: Yes, researchers have investigated the thermal decomposition of 3,3-dimethylpentane in a single pulse shock tube. [] This study provided valuable kinetic data, including rate parameters for the primary bond-breaking step during pyrolysis.
Q4: What is the impact of molecular branching on the properties of heptane isomers, including 3,3-dimethylpentane?
A4: Research has shown that molecular branching significantly influences the physical properties of heptane isomers, including their boiling points, melting points, densities, and refractive indices. [] This structural feature also affects their chemical reactivity, as demonstrated in hydrogenolysis studies over platinum and nickel catalysts. []
Q5: How does 3,3-dimethylpentane behave in hydrogenolysis reactions?
A5: Studies using platinum and nickel black catalysts revealed that 3,3-dimethylpentane undergoes hydrogenolysis, a process involving C-C bond cleavage in the presence of hydrogen. [] Interestingly, the reactivity of specific C-C bonds is inversely related to their bond dissociation energy, meaning weaker bonds are more prone to breaking. The study also highlighted the influence of the catalyst on the preferred reaction pathway: platinum favors internal C-C bond breaking, while nickel predominantly catalyzes terminal C-C bond rupture. []
Q6: What role does 3,3-dimethylpentane play in cataluminescence gas sensor systems?
A6: Research has explored the potential of using zeolites, specifically CsNaY and CsNaX, as sensor materials for detecting trace amounts of n-hexane in air. [] While 3,3-dimethylpentane itself was not the target analyte, the study demonstrated the sensor's selectivity towards n-hexane over other hydrocarbons, including 3,3-dimethylpentane. [] This selectivity stems from the specific pore size of the zeolite and the presence of Lewis-type basic sites, which promote the catalytic oxidation of n-hexane, leading to a detectable luminescence signal. []
Q7: Have there been any molecular dynamics simulations involving 3,3-dimethylpentane?
A7: Yes, molecular dynamics (MD) simulations have been conducted to understand the behavior of 3,3-dimethylpentane in structure-H hydrates. [] The study focused on the formation and structure of these hydrates, which are crystalline solids composed of water molecules forming cages that encapsulate guest molecules, in this case, methane and either 3,3-dimethylpentane or its isomer, 2,2-dimethylpentane. The simulations provided valuable insights into the distinct molecular motions of the two dimethylpentanes within the hydrate cages. []
Q8: How does the acentric factor of 3,3-dimethylpentane relate to its thermal diffusion behavior?
A8: Non-equilibrium molecular dynamics (NEMD) simulations, employing the enhanced heat exchange (eHEX) algorithm, have been used to investigate the thermal diffusion behavior of mixtures containing 3,3-dimethylpentane and other heptane isomers. [] The research revealed a correlation between the acentric factor, a parameter reflecting the deviation of a molecule's shape from a sphere, and the thermophilic property of the isomer. Isomers with higher acentric factors, including 3,3-dimethylpentane, exhibited a stronger tendency to migrate towards the hot region in the mixture. []
Q9: How is 3,3-dimethylpentane analyzed in complex mixtures?
A9: Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful analytical technique used to separate, identify, and quantify individual components within complex mixtures, including hydrocarbons like 3,3-dimethylpentane. [] This method has been employed in various studies, such as analyzing the degradation products of the herbicide alloxydim-sodium in groundwater [] and determining the individual composition of gasoline fractions. []
Q10: Can you elaborate on the use of GC in analyzing gasoline fractions?
A10: Researchers utilized a highly efficient gas chromatograph equipped with a 70-meter long capillary column coated with squalene and an ionization detector to analyze the composition of straight-run gasoline fractions from various crude oil sources. [] This setup enabled the identification and quantification of 37 out of the 38 possible hydrocarbons present in these complex mixtures, including 3,3-dimethylpentane. [] The obtained data provided valuable insights into the hydrocarbon distribution patterns and helped establish relationships between the composition of the gasoline fractions and their origin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


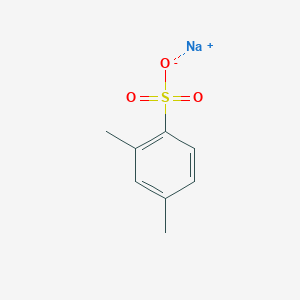
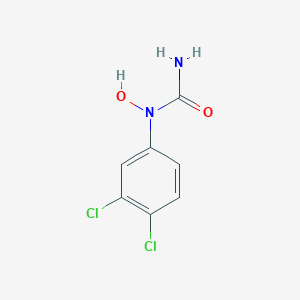
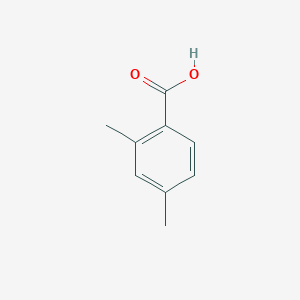
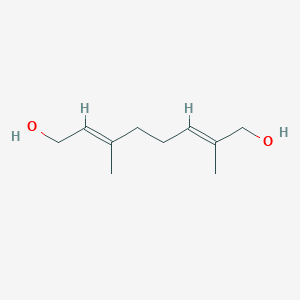

![Sarcosine, [glycine 1-14C]](/img/structure/B146759.png)
